(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10497387
InChI: InChI=1S/C17H11FO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+
SMILES: C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F
Molecular Formula: C17H11FO3
Molecular Weight: 282.26 g/mol

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC10497387

Molecular Formula: C17H11FO3

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one -

Specification

Molecular Formula C17H11FO3
Molecular Weight 282.26 g/mol
IUPAC Name (E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C17H11FO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+
Standard InChI Key DGOQXMYHKSJRMR-VQHVLOKHSA-N
Isomeric SMILES C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F
SMILES C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F
Canonical SMILES C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Identity

The compound belongs to the α,β-unsaturated ketone family, characterized by a conjugated enone system bridging two heterocyclic aromatic rings. Its IUPAC name, (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, reflects the following structural features:

  • Furan rings: Positioned at both ends of the propenone chain, contributing to planar conjugation.

  • 4-Fluorophenyl group: Attached to the 5-position of the furan ring, introducing electronic asymmetry.

Molecular and Crystallographic Properties

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° . Weak intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the crystal lattice, as evidenced by its density of 1.407 g/cm³.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₉FO₂
Molecular Weight216.211 g/mol
Melting Point130–132°C (literature)
SolubilityLimited in polar solvents

Synthesis and Reaction Mechanisms

Claisen-Schmidt Condensation

The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between 5-(4-fluorophenyl)furan-2-carbaldehyde and furan-2-yl ketone . The reaction proceeds in ethanol with 5% aqueous NaOH, yielding the α,β-unsaturated ketone after 6 hours at room temperature.

Key Steps:

  • Diazotization: 4-Fluoroaniline is converted to its diazonium salt using NaNO₂ and HCl at 0–5°C .

  • Coupling: The diazonium salt reacts with furfural in the presence of CuCl₂, forming the substituted furfural intermediate .

  • Condensation: The intermediate undergoes aldol-like condensation with furan-2-yl ketone, followed by acidification to isolate the product .

Equation:
RCHO+R’COCH3NaOHRCH=CHCOR’+H2O\text{RCHO} + \text{R'COCH}_3 \xrightarrow{\text{NaOH}} \text{RCH=CHCOR'} + \text{H}_2\text{O}

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits a strong absorption band at 1,667–1,660 cm⁻¹, corresponding to the conjugated carbonyl group (C=O) . Additional peaks at 1,590 cm⁻¹ and 1,510 cm⁻¹ confirm the presence of C=C stretching in the furan and fluorophenyl rings.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.81 (s, 1H, furan H-3)

    • δ 7.67 (d, J = 15.6 Hz, 1H, α-proton)

    • δ 7.43 (d, J = 15.6 Hz, 1H, β-proton)

    • δ 7.22–7.93 (m, 6H, aromatic protons) .

  • ¹³C NMR:

    • δ 188.2 (C=O)

    • δ 152.1–115.4 (aromatic carbons).

Mass Spectrometry

DART-MS analysis reveals a molecular ion peak at m/z 216.211 ([M]⁺), consistent with the molecular formula C₁₃H₉FO₂. Isotopic peaks at m/z 217 and 218 correspond to ¹³C and ³⁷Cl contributions .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual furan rings and fluorophenyl group make it a candidate for:

  • Antimicrobial agents: Optimizing substituents to improve water solubility.

  • Anticancer drugs: Modulating the propenone chain to reduce off-target toxicity.

Material Science

Conjugated systems enable applications in organic semiconductors. Theoretical calculations predict a bandgap of 3.2 eV, suitable for photovoltaic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator